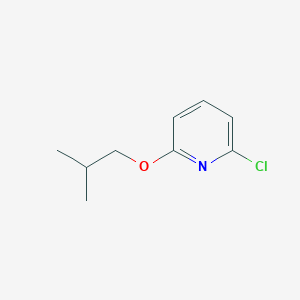
2-Chloro-6-(2-methylpropoxy)pyridine
Descripción general
Descripción
2-Chloro-6-(2-methylpropoxy)pyridine , also known by its chemical formula C~9~H~12~ClNO , is a synthetic compound with a molecular weight of 185.65 g/mol . Its chemical structure consists of a pyridine ring substituted with a chlorine atom and an alkoxy group (2-methylpropoxy) at positions 2 and 6, respectively. The compound exhibits interesting properties and has applications in pharmaceutical research .
Molecular Structure Analysis
The molecular structure of 2-Chloro-6-(2-methylpropoxy)pyridine is crucial for understanding its reactivity and interactions. The chlorine atom and alkoxy group influence its chemical behavior. Computational studies and spectroscopic techniques provide insights into its geometry, bond angles, and electronic properties .
Chemical Reactions Analysis
2-Chloro-6-(2-methylpropoxy)pyridine participates in diverse chemical reactions. These include nucleophilic substitutions, metal-catalyzed transformations, and cross-coupling reactions. Researchers have investigated its reactivity with various nucleophiles and electrophiles, leading to the synthesis of derivatives with modified properties .
Physical And Chemical Properties Analysis
Aplicaciones Científicas De Investigación
Reactivity and Intermediates
2-Chloro-6-(2-methylpropoxy)pyridine has been explored in various studies focusing on its reactivity and formation of reactive intermediates. Connon and Hegarty (2004) investigated the dienophilicity of pyridyne analogues, which could be derived from precursors like 2-chloro-6-isopropoxypyridine, demonstrating their potential in [4+2] cycloaddition reactions (Connon & Hegarty, 2004).
Synthesis Applications
Various synthesis methods involving derivatives of 2-chloro-6-(2-methylpropoxy)pyridine have been developed. For instance, Ponticello, Engelhardt, and Baldwin (1980) described a synthesis pathway for 2- and 6-chloro-3-(5-methyl-1,3,4-oxadiazol-2-yl)pyridines, highlighting the versatility of these pyridine derivatives in creating potential bioisosteres (Ponticello, Engelhardt, & Baldwin, 1980).
Molecular Structure Analysis
Studies like those by Shen et al. (2012) focus on the synthesis and characterization of pyrazole derivatives related to 2-chloro-6-(2-methylpropoxy)pyridine. Their work includes X-ray diffraction and computational studies, underlining the structural properties of these derivatives (Shen, Huang, Diao, & Lei, 2012).
Spectroscopic Analysis
Research has also been conducted on the spectroscopic properties of pyridine derivatives. For example, Tranfić et al. (2011) analyzed 2-hydrazino-6-methyl-4-(methoxymethyl)-5-nitropyridine-3-carbonitrile, derived from 2-chloro-6-(2-methylpropoxy)pyridine, using X-ray diffraction and various spectroscopy techniques (Tranfić, Halambek, Cetina, & Jukić, 2011).
Spectrophotometric Analysis
The spectrophotometric properties of 2-chloro-6-methyl pyridine, a related compound, have been studied by Yadav, Yadav, and Chand (2006), providing insights into the fundamental infrared frequencies and their comparison with similar molecules (Yadav, Yadav, & Chand, 2006).
Chemical Process Optimization
Research like that by Xiao-shan (2009) explores the preparation of 2-chloro-6-(trichloromethyl)pyridine, a derivative of 2-chloro-6-(2-methylpropoxy)pyridine, examining the optimization of reaction conditions for efficient production (Xiao-shan, 2009).
Propiedades
IUPAC Name |
2-chloro-6-(2-methylpropoxy)pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNO/c1-7(2)6-12-9-5-3-4-8(10)11-9/h3-5,7H,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFVRESCNHCTHFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=NC(=CC=C1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-6-(2-methylpropoxy)pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(2-Nitrophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B3039373.png)
![5-(Methylthio)imidazo[1,2-f]pyrimidin-7-amine](/img/structure/B3039374.png)
![4-[Isocyano(toluene-4-sulphonyl)methyl]biphenyl](/img/structure/B3039377.png)
![{[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}(triphenyl)phosphonium chloride](/img/structure/B3039378.png)

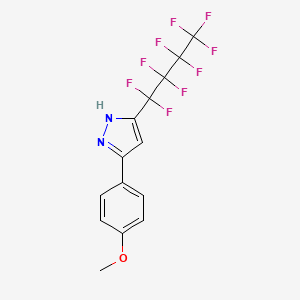
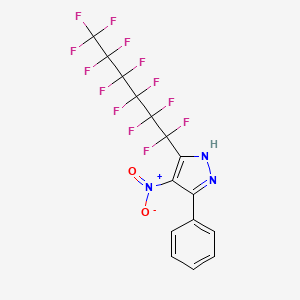
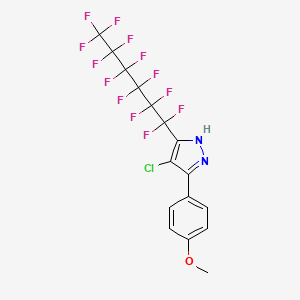
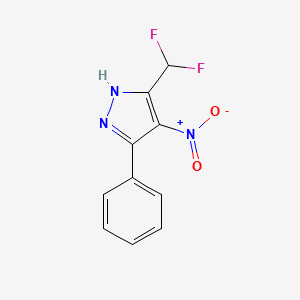
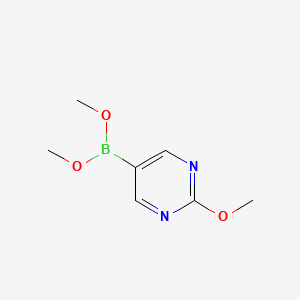
![2-[(Dimethylamino)methylene]-5-(4-fluorophenyl)-1,3-cyclohexanedione](/img/structure/B3039390.png)
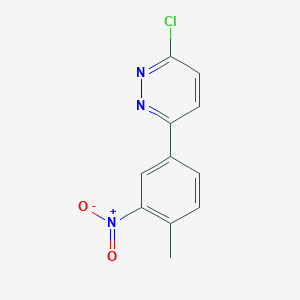

![6-[3,5-Bis(trifluoromethyl)phenyl]-3-chloropyridazine](/img/structure/B3039394.png)